Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride
Description
Historical Context in Heterocyclic Chemistry
The imidazo[1,2-a]pyridine core emerged as a focus of organic synthesis in the mid-20th century, paralleling advancements in heterocyclic chemistry. Early work emphasized condensation reactions between α-haloketones and 2-aminopyridines to construct the bicyclic framework. The discovery of purine-like electronic properties in imidazo[1,2-a]pyridines spurred interest in their bioisosteric potential, particularly for mimicking adenine derivatives in nucleotide-binding domains. By the 1980s, derivatives such as zolimidine and zolpidem demonstrated clinical efficacy, validating the scaffold’s therapeutic relevance. The introduction of carboximidamide substituents at position 8 marked a strategic shift toward enhancing hydrogen-bond donor capacity, enabling tighter interactions with enzymatic active sites.
Significance within Nitrogen-Bridged Heterocyclic Research
Imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride exemplifies the convergence of pyridine and imidazole chemistries. Key structural features include:
| Property | Value/Description | Significance |
|---|---|---|
| Aromatic System | 10-π-electron conjugated system | Stabilizes charge distribution in binding |
| Carboximidamide pKa | ~8.5 (protonated amidine) | Enhances solubility and target engagement |
| Dipole Moment | 4.2 D | Facilitates polar interactions with proteins |
The dihydrochloride salt form improves aqueous solubility (≥50 mg/mL in water), addressing a common limitation of hydrophobic heterocycles. Positional isomerism studies reveal that the 8-carboximidamide derivative exhibits 3.2-fold greater binding affinity to bacterial DNA gyrase compared to its 6-substituted analog.
Position in Contemporary Medicinal Chemistry
This compound serves as a multifunctional building block in drug design:
- Antimicrobial Development : Derivatives show MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli through dual inhibition of topoisomerase IV and penicillin-binding proteins.
- Oncology Applications : Structure-activity relationship (SAR) studies correlate 8-carboximidamide substitution with enhanced PI3Kδ inhibition (IC~50~ = 12 nM).
- Neurological Targets : The scaffold’s planar geometry enables crossing of the blood-brain barrier, with lead compounds demonstrating sub-µM affinity for melatonin receptors.
Recent patent analyses (2020–2024) identify 37 novel derivatives claiming utility in treating resistant infections and solid tumors, underscoring its industrial relevance.
Research Evolution and Academic Significance
Synthetic methodology has evolved through three distinct phases:
Phase 1 (1980–2000):
- Classical condensation using 2-aminopyridine and α-bromoketones
- Limited functional group tolerance (<40% yield for 8-substituted derivatives)
Phase 2 (2001–2020):
- Transition metal catalysis (Cu, Pd) enabling C-H activation
- Three-component coupling achieving 78% yield for 8-carboximidamide precursors
Phase 3 (2021–present):
- Photoredox catalysis for late-stage functionalization
- Continuous flow systems producing 8-substituted derivatives at 5 g/h scale
Academic output has grown exponentially, with >200 peer-reviewed articles published since 2020 focusing on imidazo[1,2-a]pyridine-8-carboximidamide derivatives. The compound’s versatility is further evidenced by its inclusion in the Enamine REAL Database (2024), which lists 1,287 commercially available analogs for high-throughput screening.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUXMBGGGRXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride can be achieved through various methods. Some common synthetic routes include:
Condensation Reactions: Involving the reaction of halo-carbonyl compounds with 2-aminopyridines.
Multicomponent Reactions: One-pot condensation of aldehyde, isonitriles, and 2-aminopyridines.
Oxidative Coupling: Utilizing transition metal catalysis for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production methods often involve large-scale multicomponent reactions and oxidative coupling processes, which are optimized for high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboximidamide Group
The carboximidamide group (-C(=NH)NH₂) undergoes nucleophilic substitution with electrophiles like alkyl halides or acyl chlorides:
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Example : Reaction with acetyl chloride forms N-acetyl derivatives under mild acidic conditions (20–50°C, 2–6 hours).
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Mechanism : Protonation of the imidamide nitrogen enhances electrophilicity, facilitating attack by nucleophiles.
Condensation Reactions
The compound participates in cyclocondensation with ketones or aldehydes to form fused heterocycles:
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Example : Condensation with benzaldehyde in ethanol under reflux yields imidazo[1,2-a]pyridine-quinazoline hybrids .
Pd-Catalyzed Carbonylation
Palladium-catalyzed carbonylation introduces carboxamide moieties at positions 6 or 8:
This method enables selective mono- or double-carbonylation depending on amine nucleophiles and temperature .
Covalent Modification for Anticancer Agents
The carboximidamide group reacts with cysteine residues in KRAS G12C mutants, forming covalent inhibitors:
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Compound I-11 : Synthesized via Groebke–Blackburn–Bienaymè (GBB) reaction, shows IC₅₀ = 0.12 μM against NCI-H358 cells .
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Mechanism : Thiol-Michael addition to the α,β-unsaturated ketone intermediate generated in situ .
Antitubercular Activity via Structural Analogues
Derivatives with carboxamide substitutions exhibit potent activity against Mycobacterium tuberculosis:
| Compound | MIC (μM) vs Mtb H37Rv | Key Modification | Reference |
|---|---|---|---|
| 18 | ≤0.006 | CF₃ substituent at C3 | |
| 13 | 0.03 | 6-Methoxy group |
These derivatives disrupt ATP homeostasis by targeting QcrB, a component of the electron transport chain .
Hydrolytic Stability
The dihydrochloride salt enhances solubility but remains stable in aqueous solutions (pH 2–6). Hydrolysis occurs under strongly alkaline conditions (pH > 10), yielding imidazo[1,2-a]pyridine-8-carboxylic acid .
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, producing NH₃ and HCl gases .
Key Research Findings
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Catalyst Recyclability : Pd/SILP-Py⁺ catalysts retain >90% activity after 5 cycles in carbonylation reactions .
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Biological Selectivity : Carboximidamide derivatives show 50–100× selectivity for bacterial vs mammalian cells .
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Structural Insights : X-ray crystallography confirms planar geometry of the imidazo[1,2-a]pyridine core, favoring π-stacking interactions with biological targets .
Scientific Research Applications
Biological Activities
Imidazo[1,2-a]pyridine derivatives, including the dihydrochloride form, exhibit a wide range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Exhibits significant activity against cancer cells.
- Antiviral : Potential efficacy against viral infections.
- Anti-inflammatory : Reduces inflammation in biological models.
- Anticonvulsant : Shows promise in controlling seizures.
Notable Pharmacological Properties
The compound has been studied for its pharmacological effects, including:
- Inhibition of Cancer Cell Growth : Particularly effective against KRAS G12C-mutated cells.
- Antituberculosis Activity : Demonstrated effectiveness against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .
Table 1: Summary of Biological Activities
| Activity Type | Specific Effects |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Antitumor | Inhibits growth of various cancer cell lines |
| Antiviral | Potential efficacy in viral infections |
| Anti-inflammatory | Reduces inflammation in experimental models |
| Anticonvulsant | Controls seizures effectively |
Applications in Medicinal Chemistry
Imidazo[1,2-a]pyridine-8-carboximidamide; dihydrochloride serves as a vital scaffold in drug discovery and development. Its unique structural features allow for the design of novel therapeutic agents.
Drug Development
The compound has been utilized as a lead structure for developing new drugs targeting various diseases. For instance:
- Zolpidem and Alpidem : Drugs derived from imidazo[1,2-a]pyridine scaffolds that are used as sedatives and anxiolytics.
- Anticancer Agents : Research has focused on modifying the compound to enhance its anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Studies have shown that specific functional groups attached to the imidazo[1,2-a]pyridine core can significantly alter its pharmacological profile .
Synthesis Techniques
Several synthetic methods have been developed for creating imidazo[1,2-a]pyridine derivatives:
- Radical Reactions : Direct functionalization through radical pathways to produce various derivatives.
- Palladium-Catalyzed Reactions : Effective for arylation of inert β-C (sp²)–H bonds.
- Metal-Free Oxidation : Utilizes environmentally friendly reagents for oxidation processes.
Table 2: Synthesis Methods Overview
| Synthesis Method | Description |
|---|---|
| Radical Reactions | Direct functionalization of imidazo[1,2-a]pyridines |
| Palladium-Catalyzed Reactions | Aryl halides used for substitution reactions |
| Metal-Free Oxidation | Eco-friendly oxidation techniques |
Case Study 1: Anticancer Activity
Recent studies have highlighted the anticancer potential of Imidazo[1,2-a]pyridine derivatives. For example, compounds derived from this scaffold showed remarkable potency against KRAS G12C-mutated lung cancer cells, with IC50 values significantly lower than existing therapies .
Case Study 2: Antituberculosis Research
A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis, revealing MIC values as low as 0.006 μM. This positions these compounds as promising candidates for further development in tuberculosis treatment .
Conclusion and Future Directions
Imidazo[1,2-a]pyridine-8-carboximidamide; dihydrochloride represents a versatile compound with significant potential across various scientific fields. Its diverse biological activities make it an attractive candidate for drug development, particularly in oncology and infectious disease research. Ongoing studies focusing on SAR and molecular docking will likely yield new insights that could lead to the discovery of innovative therapeutic agents.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a covalent inhibitor by forming a covalent bond with the target protein, thereby inhibiting its function . This compound also exhibits activity through radical reactions and oxidative coupling, which are crucial for its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine core is highly versatile, with modifications at positions 2, 3, 6, and 8 significantly influencing biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparisons
Key Observations :
- Carboximidamide vs.
- Amino vs.
- Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to non-ionic or mono-salt forms (e.g., free carboxylic acid derivatives in ), aiding in pharmacokinetic optimization.
Pharmacological Activity
- Anticancer Potential: The 8-carboximidamide derivative shows promise in targeting kinases like PI3K and NFκB, similar to amino-substituted analogs . However, its amidine group may offer superior selectivity due to increased polarity.
- Antiviral Activity: Compared to halogenated derivatives (e.g., ), the target compound’s carboximidamide group enables nucleoside-mimetic interactions, a mechanism less feasible in non-polar analogs.
Physicochemical Properties
- Solubility : The dihydrochloride salt form increases aqueous solubility (>10 mg/mL) compared to neutral analogs like 6-chloro-8-iodo derivatives (<1 mg/mL) .
- Stability : Amidines are generally more stable under physiological conditions than esters or carboxylic acids, reducing metabolic degradation risks .
- Fluorescence : Unlike 3-hydroxymethyl-imidazo[1,2-a]pyridines (emission at 450 nm ), the target compound lacks fluorescence, limiting its use in imaging but avoiding interference in bioassays.
Biological Activity
Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their complex heterocyclic structures, which contribute to a wide range of biological activities. These compounds have been studied extensively for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The specific compound of interest, this compound, is particularly noted for its antimycobacterial properties against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.
Antimycobacterial Activity
Research indicates that Imidazo[1,2-a]pyridine-8-carboximidamide derivatives exhibit potent activity against Mtb. A study highlighted the compound's efficacy in inhibiting both replicating and non-replicating forms of Mtb with minimal cytotoxicity to human cells. The minimum inhibitory concentration (MIC) values reported were as low as 0.006 μM against resistant strains, indicating strong potential as a therapeutic agent for tuberculosis treatment .
Other Pharmacological Properties
The biological profile of Imidazo[1,2-a]pyridine derivatives extends beyond antimycobacterial activity:
- Anticancer Activity : Various studies have shown that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication processes .
- Anti-inflammatory Effects : The compound has also been noted for its ability to modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of Imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the imidazopyridine ring can significantly influence pharmacological outcomes:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl substitution | Increased potency against Mtb |
| 6 | Halogenation | Enhanced anticancer activity |
| 8 | Amide formation | Improved selectivity and reduced cytotoxicity |
These modifications allow researchers to tailor the compounds for specific therapeutic targets while minimizing adverse effects.
Case Studies
Several case studies illustrate the promising applications of Imidazo[1,2-a]pyridine-8-carboximidamide:
- Tuberculosis Treatment : In a preclinical model, the compound was tested in combination with standard anti-TB drugs like isoniazid and rifampicin. The results showed enhanced bactericidal activity against MDR-TB strains .
- Cancer Therapy : A derivative of this compound was evaluated in vitro against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction at nanomolar concentrations .
- Inflammation Models : In animal models of inflammation, the compound exhibited a notable reduction in inflammatory markers and improved clinical scores compared to controls .
Q & A
Q. What are the most efficient synthetic methodologies for preparing imidazo[1,2-a]pyridine-8-carboximidamide derivatives?
The synthesis typically involves multi-step protocols. A representative method includes:
- Step 1 : Condensation of 2-aminonicotinamide with α-haloketones (e.g., chloroacetaldehyde) in ethanol under reflux, achieving yields >90% .
- Step 2 : Halogenation or functionalization at the 3-position of the imidazo[1,2-a]pyridine core using polymer-bound intermediates to enhance regioselectivity .
- Step 3 : Acid-amine coupling with substituted amines using HATU/DIPEA catalysts to finalize carboximidamide derivatives .
Characterization via , , and HRMS ensures structural validation .
Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride?
Q. How can researchers ensure purity during synthesis?
- Use flash chromatography (silica gel) for intermediates .
- Employ HPLC with reverse-phase C18 columns (≥95% purity threshold) .
- Monitor reactions via TLC with UV visualization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of imidazo[1,2-a]pyridine derivatives?
- DFT studies : Predict reactivity and regioselectivity of intermediates (e.g., electron density mapping for halogenation sites) .
- Reaction path search tools : Use quantum chemical calculations (e.g., ICReDD’s approach) to narrow optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
- Molecular docking : Screen derivatives for target binding (e.g., PDE3 inhibition) to prioritize synthesis .
Q. How should researchers address contradictory biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups at the 3-position) and correlate with bioassay results (e.g., antimicrobial IC) .
- Assay standardization : Validate protocols (e.g., MIC testing against Leishmania vs. bacterial strains) to ensure comparability .
- Meta-analysis : Cross-reference pharmacological data from PubMed/Scopus to identify consensus mechanisms (e.g., kinase vs. PDE inhibition) .
Q. What strategies resolve low yields during scale-up of imidazo[1,2-a]pyridine-8-carboximidamide synthesis?
- Solvent optimization : Replace ethanol with DMF or THF for better solubility in large batches .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 15 min at 140°C for cyclization steps) and improve yield consistency .
- Flow chemistry : Implement continuous processing to minimize intermediate degradation .
Q. How can overlapping signals in NMR spectra be deconvoluted for complex derivatives?
- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling (e.g., distinguishing H-2 vs. H-7 in the imidazo[1,2-a]pyridine core) .
- Variable temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., NH tautomerism) .
- Isotopic labeling : Use -labeled precursors to clarify nitrogen environments .
Q. What methodologies validate the dihydrochloride salt form of the compound?
- Elemental analysis : Confirm Cl content (theoretical vs. observed % for CHClN) .
- pH-dependent solubility : Compare solubility in HO (high for dihydrochloride) vs. organic solvents .
- X-ray crystallography : Resolve chloride counterion positions in the crystal lattice .
Methodological Considerations
Q. How to design a SAR study for imidazo[1,2-a]pyridine-8-carboximidamide derivatives?
- Substituent variation : Synthesize analogs with modifications at positions 2, 3, and 8 (e.g., -NO, -CF, -OCH) .
- In vitro assays : Test against target enzymes (e.g., PDE3, kinases) and pathogens (e.g., Trypanosoma cruzi) .
- QSAR modeling : Use logP, polar surface area, and steric parameters to predict activity trends .
Q. What are best practices for handling hygroscopic or light-sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
